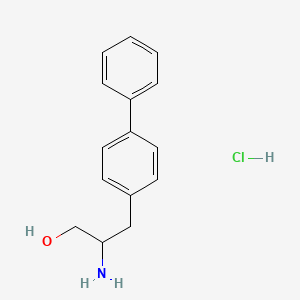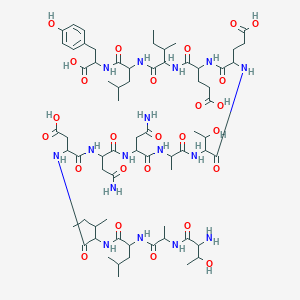
H-DL-xiThr-DL-Ala-DL-Leu-DL-xiIle-DL-Asp-DL-Asn-DL-Asn-DL-Ala-DL-xiThr-DL-Glu-DL-Glu-DL-xiIle-DL-Leu-DL-Tyr-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-DL-xiThr-DL-Ala-DL-Leu-DL-xiIle-DL-Asp-DL-Asn-DL-Asn-DL-Ala-DL-xiThr-DL-Glu-DL-Glu-DL-xiIle-DL-Leu-DL-Tyr-OH” is a synthetic peptide composed of various DL-amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves the stepwise addition of each DL-amino acid to the growing peptide chain. This process is typically carried out using solid-phase peptide synthesis (SPPS), which allows for the efficient and precise assembly of peptides. The reaction conditions for SPPS include the use of a solid support, such as a resin, and the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After each coupling step, the protecting groups are removed, and the peptide is cleaved from the resin.
Industrial Production Methods
In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the rapid and efficient synthesis of large quantities of peptides. The use of high-throughput techniques and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity peptides.
化学反応の分析
Types of Reactions
The peptide “H-DL-xiThr-DL-Ala-DL-Leu-DL-xiIle-DL-Asp-DL-Asn-DL-Asn-DL-Ala-DL-xiThr-DL-Glu-DL-Glu-DL-xiIle-DL-Leu-DL-Tyr-OH” can undergo various chemical reactions, including:
Oxidation: The oxidation of amino acid residues, such as tyrosine, can lead to the formation of dityrosine cross-links.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various chemical modifiers. The reaction conditions depend on the specific reaction being carried out, but they typically involve controlled temperatures, pH levels, and reaction times.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cross-linked peptides, while reduction can result in peptides with free thiol groups.
科学的研究の応用
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also be used in the development of new synthetic methods and techniques for peptide modification.
Biology
In biology, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. It can also serve as a tool for investigating the role of specific amino acid residues in biological processes.
Medicine
In medicine, this peptide can be used in the development of new therapeutic agents, such as peptide-based drugs and vaccines. It can also be used in diagnostic assays and as a research tool for studying disease mechanisms.
Industry
In industry, this peptide can be used in the development of new materials, such as hydrogels and nanomaterials. It can also be used in the production of bioactive compounds and as a catalyst in chemical reactions.
作用機序
The mechanism of action of this peptide depends on its specific sequence and structure. Peptides can exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can activate or inhibit signaling pathways, leading to various biological effects. The specific molecular targets and pathways involved depend on the peptide’s sequence and the context in which it is used.
類似化合物との比較
Similar Compounds
Similar compounds to “H-DL-xiThr-DL-Ala-DL-Leu-DL-xiIle-DL-Asp-DL-Asn-DL-Asn-DL-Ala-DL-xiThr-DL-Glu-DL-Glu-DL-xiIle-DL-Leu-DL-Tyr-OH” include other synthetic peptides composed of DL-amino acids, such as:
- “H-DL-Ala-DL-Leu-DL-Glu-DL-Tyr-OH”
- “H-DL-xiIle-DL-Asp-DL-Asn-DL-Ala-OH”
- “H-DL-xiThr-DL-Glu-DL-Leu-DL-Tyr-OH”
Uniqueness
The uniqueness of this peptide lies in its specific sequence and the presence of DL-amino acids, which can confer unique properties and functions. The use of DL-amino acids can enhance the stability, bioavailability, and activity of the peptide, making it a valuable tool in scientific research and industrial applications.
特性
分子式 |
C69H110N16O26 |
|---|---|
分子量 |
1579.7 g/mol |
IUPAC名 |
4-[[2-[[2-[2-[[4-amino-2-[[4-amino-2-[[2-[[2-[[2-[2-[(2-amino-3-hydroxybutanoyl)amino]propanoylamino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C69H110N16O26/c1-13-31(7)53(66(107)80-41(23-29(3)4)61(102)82-46(69(110)111)25-37-15-17-38(88)18-16-37)83-59(100)40(20-22-50(93)94)75-58(99)39(19-21-49(91)92)76-68(109)55(36(12)87)85-57(98)34(10)73-60(101)43(26-47(70)89)78-62(103)44(27-48(71)90)79-63(104)45(28-51(95)96)81-67(108)54(32(8)14-2)84-64(105)42(24-30(5)6)77-56(97)33(9)74-65(106)52(72)35(11)86/h15-18,29-36,39-46,52-55,86-88H,13-14,19-28,72H2,1-12H3,(H2,70,89)(H2,71,90)(H,73,101)(H,74,106)(H,75,99)(H,76,109)(H,77,97)(H,78,103)(H,79,104)(H,80,107)(H,81,108)(H,82,102)(H,83,100)(H,84,105)(H,85,98)(H,91,92)(H,93,94)(H,95,96)(H,110,111) |
InChIキー |
SMUKRAODILXPSW-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride](/img/structure/B13388017.png)
![(2S)-2-amino-3-[(triphenylmethyl)carbamoyl]propanoic acid hydrate](/img/structure/B13388033.png)
![benzyl N-[5-(diaminomethylideneamino)-1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B13388036.png)
![(2S)-3-(1H-indol-3-yl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]-2-[(4-nitrophenyl)carbamoylamino]propanamide](/img/structure/B13388047.png)
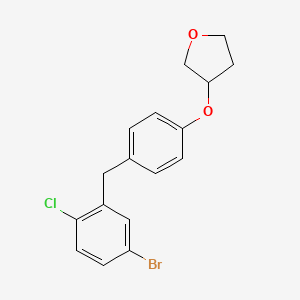

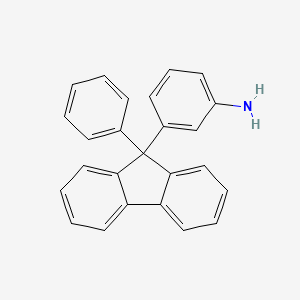
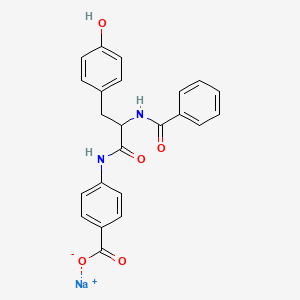
![6-(4-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole](/img/structure/B13388076.png)
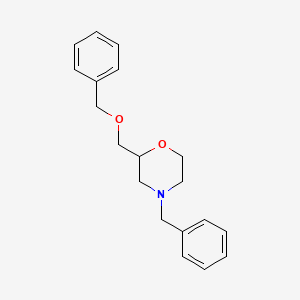
![CataCXium A-Pd-G2/Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B13388082.png)
![(3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B13388087.png)

